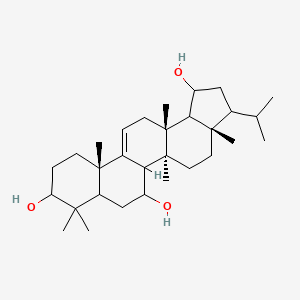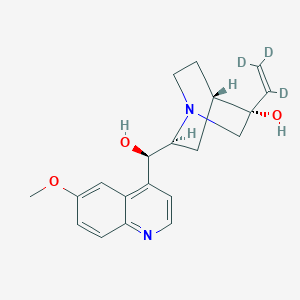
(-)-(3S)-3-Hydroxyquinine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(3S)-3-Hydroxyquinine-d3: is a deuterated derivative of 3-hydroxyquinine, a compound known for its various applications in medicinal chemistry. The deuterium atoms in this compound replace the hydrogen atoms, which can provide unique properties such as increased stability and altered metabolic pathways. This compound is often used in research to study the pharmacokinetics and pharmacodynamics of quinine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3S)-3-Hydroxyquinine-d3 typically involves the deuteration of 3-hydroxyquinine. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Using deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-(3S)-3-Hydroxyquinine-d3 can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine derivatives.
Substitution: Various substituted quinine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the study of enzyme interactions and metabolic pathways.
- Acts as a probe in biological assays to understand the behavior of quinine derivatives.
Medicine:
- Investigated for its potential antimalarial properties.
- Studied for its effects on cardiovascular and neurological systems.
Industry:
- Used in the development of pharmaceuticals and fine chemicals.
- Employed in the production of deuterated drugs for improved pharmacokinetic profiles.
Mecanismo De Acción
The mechanism of action of (-)-(3S)-3-Hydroxyquinine-d3 involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in binding to active sites of enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and altered pharmacokinetics compared to non-deuterated analogs.
Comparación Con Compuestos Similares
3-Hydroxyquinine: The non-deuterated analog with similar chemical properties but different metabolic stability.
Quinine: A well-known antimalarial compound with a similar core structure but lacking the hydroxyl group at the 3-position.
Dihydroquinine: A reduced form of quinine with different pharmacological properties.
Uniqueness:
- The presence of the hydroxyl group at the 3-position enhances its binding affinity to certain molecular targets, making it a valuable compound in research and pharmaceutical development.
(-)-(3S)-3-Hydroxyquinine-d3: stands out due to its deuterium atoms, which provide increased stability and unique pharmacokinetic properties.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(3S,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1/i1D2,3D |
Clave InChI |
BSRUJCFCZKMFMB-WZKQBESDSA-N |
SMILES isomérico |
[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



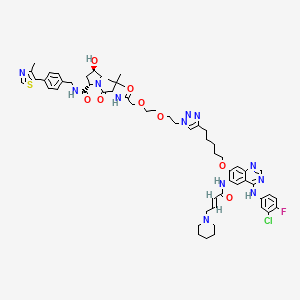

![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)


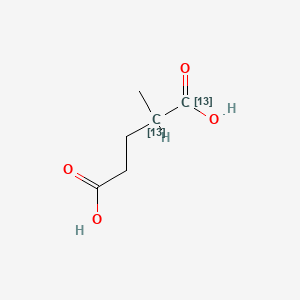
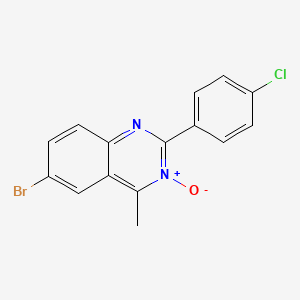
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

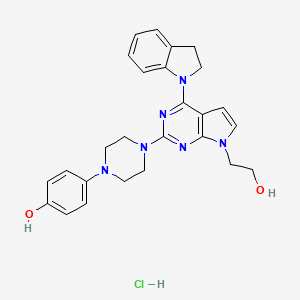
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
